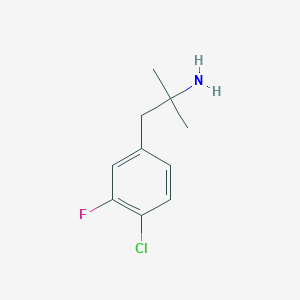

1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine

Overview

Description

1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a phenyl ring substituted with chlorine and fluorine atoms, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine typically involves the reaction of 4-chloro-3-fluoroaniline with appropriate reagents under controlled conditions. One common method includes the alkylation of 4-chloro-3-fluoroaniline with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting cellular processes. For example, it can inhibit the activity of enzymes involved in signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

- 3-Chloro-4-fluorophenylboronic acid

- 4-Chloro-3-fluorophenylboronic acid

- 4-Fluorophenylboronic acid

- 4-Chlorophenylboronic acid

Comparison: 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of a methylpropan-2-amine group.

Biological Activity

1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a chloro and a fluorine atom on the aromatic ring, which can significantly influence its biological interactions. Its molecular formula is CHClF, with a molecular weight of approximately 220.68 g/mol. The presence of these halogens may enhance the compound's binding affinity to various biological targets, influencing enzyme activity and cellular signaling pathways.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to act as enzyme inhibitors, affecting metabolic pathways and cellular functions.

- Cell Signaling Modulation : The structural characteristics may allow it to interact with receptors and modulate signaling pathways involved in various physiological processes .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against certain bacterial strains, making it a candidate for further pharmacological exploration .

Antimicrobial Activity

In vitro studies have indicated that compounds with structural similarities exhibit significant antimicrobial activity. For example, related compounds have shown effectiveness against Staphylococcus aureus and Chromobacterium violaceum, suggesting that this compound may also possess similar properties .

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amines | Chromobacterium violaceum | TBD |

Study on Antiparasitic Activity

In a recent study focusing on the treatment of Trypanosomiasis, a compound structurally similar to this compound was evaluated for its efficacy against Trypanosoma brucei. The compound demonstrated an EC of 260 nM in cell-based assays, indicating strong antiparasitic activity. This suggests that the target compound may also exhibit similar efficacy against parasitic infections due to its structural characteristics .

Pharmacokinetic Studies

Pharmacokinetic evaluations revealed that compounds similar to this compound showed variable absorption profiles depending on their administration route. For instance, compounds administered intraperitoneally exhibited higher bioavailability compared to oral administration, which is crucial for optimizing therapeutic strategies in vivo .

Properties

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClFN/c1-10(2,13)6-7-3-4-8(11)9(12)5-7/h3-5H,6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUNJMKWKKCFQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=C(C=C1)Cl)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.